molecular formula C13H14N2O B11812278 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide

Cat. No.: B11812278
M. Wt: 214.26 g/mol
InChI Key: LEVZPOWFJHMXIY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a phenyl group attached to the pyrrole ring, as well as a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2,5-dimethyl-1-phenylpyrrole and a suitable carboxamide precursor can yield the desired compound. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and a catalyst like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts such as palladium or copper to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrole derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2,5-dimethyl-1-phenylpyrrole-3-carboxamide

InChI

InChI=1S/C13H14N2O/c1-9-8-12(13(14)16)10(2)15(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,16)

InChI Key

LEVZPOWFJHMXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)N

Origin of Product

United States

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